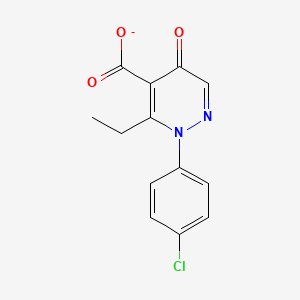
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofencet(1-) is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of clofencet. It is a conjugate base of a clofencet.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various chemical derivatives, such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, exhibiting weak antibacterial activity. This showcases its potential in creating diverse bioactive molecules (Anusevičius et al., 2014).
- Single crystal X-ray structural analysis of polymorphs of related compounds indicates potential for detailed molecular study, aiding in understanding the structural characteristics of derivatives (Ramazani et al., 2019).
Antimicrobial and Pharmacological Properties
- Several studies have synthesized compounds using derivatives of this chemical, showing varying degrees of antibacterial and antifungal activities. This suggests its utility in the development of new antimicrobial agents (Desai et al., 2007).
- Its derivatives have also been evaluated for pharmacological importance, particularly in antimicrobial activities, suggesting its potential in medical research and drug development (Achutha et al., 2017).
Agricultural Applications
- One study developed a new synthesis method for a derivative of this compound as a hybridizing agent for wheat, demonstrating its potential application in agriculture (Zeng-yan, 2011).
Material Science and Dye Applications
- The compound has been utilized in the synthesis of disperse dyes for fabrics such as polyester and nylon, indicating its role in material science and textile engineering (Abolude et al., 2021).
Eigenschaften
Produktname |
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate |
|---|---|
Molekularformel |
C13H10ClN2O3- |
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
PIZCXVUFSNPNON-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



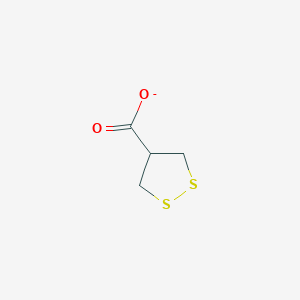
![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
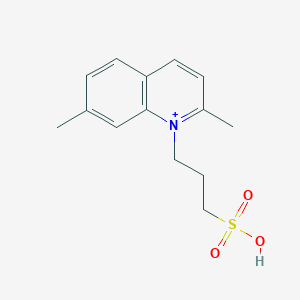
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
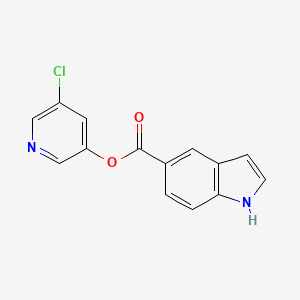
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
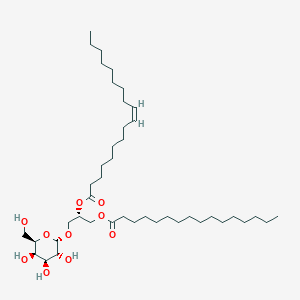

![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
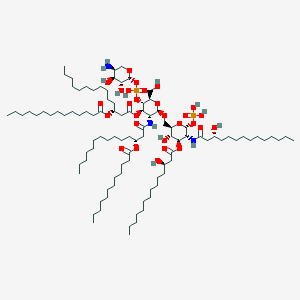
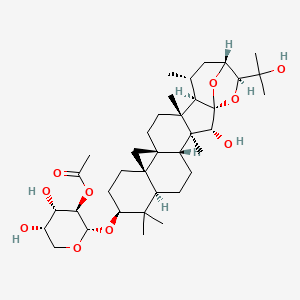
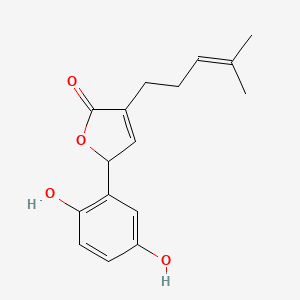
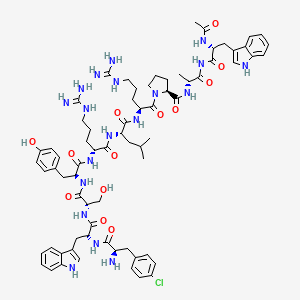
![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)